

Introduction: The Structural Elucidation of a Versatile Cyclobutanone Building Block

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Compound of Interest

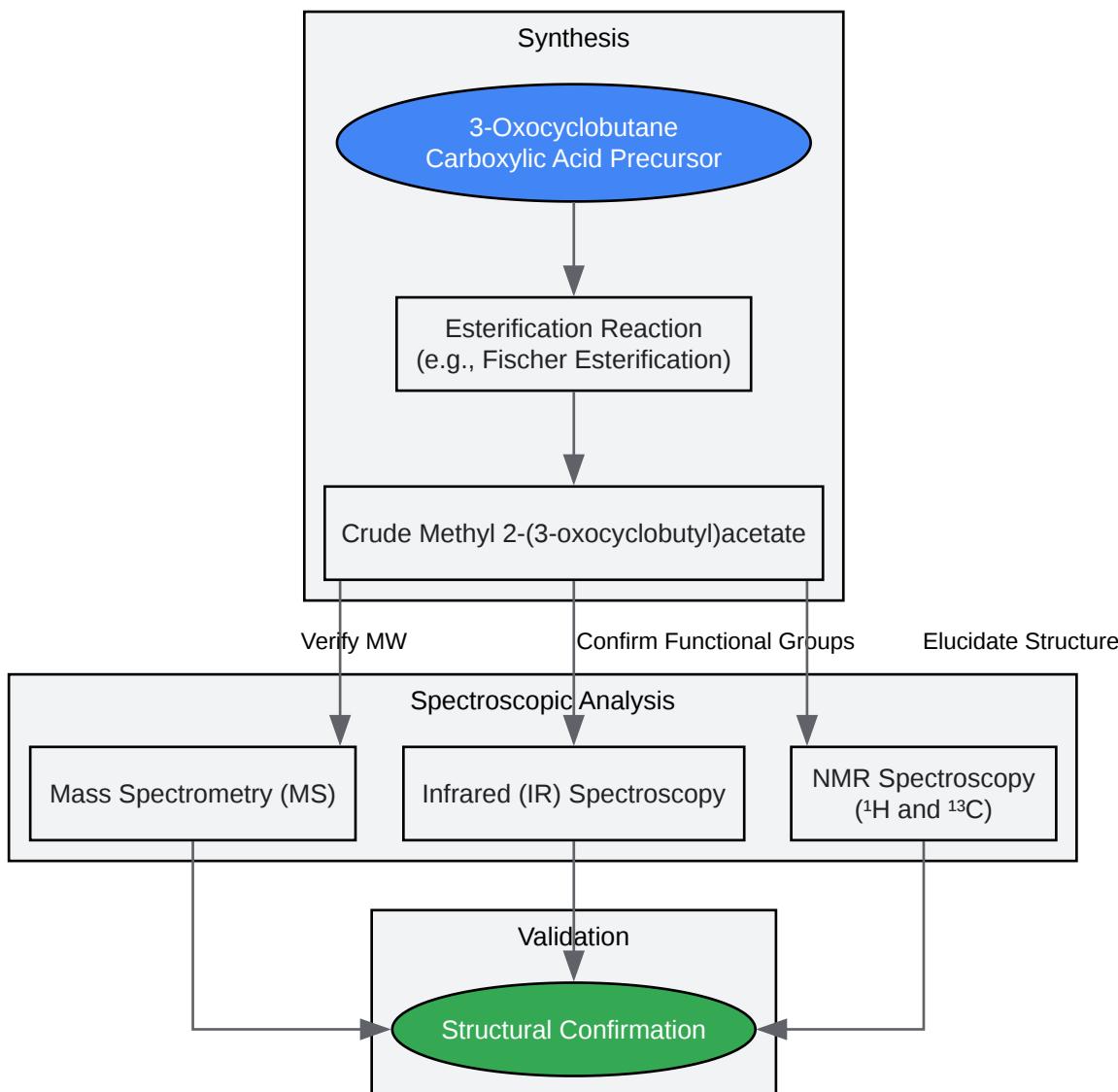
Compound Name: **Methyl 2-(3-oxocyclobutyl)acetate**

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Methyl 2-(3-oxocyclobutyl)acetate (CAS No. 1148130-30-6) is a bifunctional organic molecule incorporating both a cyclobutanone ring and a methyl ester.^{[1][2]} Its strained four-membered ring and dual carbonyl functionalities make it a valuable synthetic intermediate in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its effective use, ensuring purity and confirming structural integrity. This guide provides a comprehensive analysis of the expected spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that a researcher would encounter when characterizing this compound. We will delve into the theoretical underpinnings of the expected spectral features, providing a predictive framework for researchers and drug development professionals.

The molecular formula of **Methyl 2-(3-oxocyclobutyl)acetate** is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol.^{[1][3]} A logical synthetic approach involves the esterification of a precursor like 3-oxocyclobutanecarboxylic acid^[4], a process that necessitates rigorous spectroscopic confirmation of the final product.



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Caption: Overall workflow from synthesis to full spectral validation.

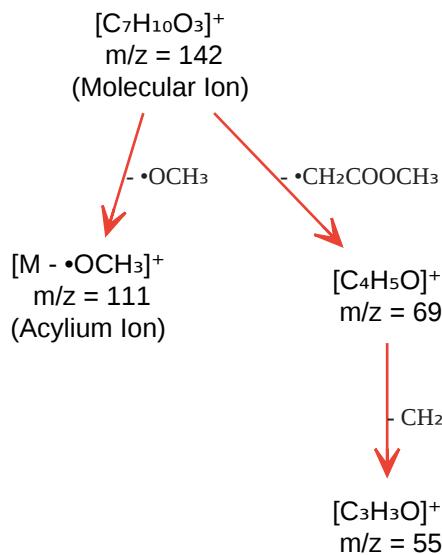
Part 1: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For **Methyl 2-(3-oxocyclobutyl)acetate**, the molecular ion peak (M^+) should be readily observable in the mass spectrum.

Expertise & Experience: The fragmentation pattern is dictated by the most stable resulting ions. In this molecule, the primary fragmentation mechanisms will be α -cleavage adjacent to the two carbonyl groups (the ketone and the ester).[5][6] The strained cyclobutanone ring is also prone to characteristic cleavage patterns.[7]

Predicted Fragmentation Pathways:

- Molecular Ion (M^+): The parent molecule with one electron removed. Expected at $m/z = 142$.
- Loss of Methoxy Radical ($\cdot OCH_3$): α -cleavage at the ester carbonyl can lead to the loss of the methoxy group, forming a stable acylium ion. Expected at $m/z = 111$.
- Loss of Carbomethoxymethyl Radical ($\cdot CH_2COOCH_3$): Cleavage of the bond between the cyclobutane ring and the acetate side chain. Expected at $m/z = 69$.
- McLafferty Rearrangement: While less common for the ester without a longer chain, the ketone could potentially undergo rearrangement, though α -cleavage is typically dominant in cyclic ketones.[6][7]
- Cyclobutanone Ring Cleavage: Cyclic ketones often fragment to produce a characteristic peak at $m/z = 55$ or $m/z = 42$, corresponding to fragments of the ring itself.[6][7]



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Caption: Predicted major fragmentation pathways for the title compound.

Data Summary: Predicted Mass Spectrum

m/z Value	Predicted Fragment Ion	Fragmentation Pathway
142	$[\text{C}_7\text{H}_{10}\text{O}_3]^+$	Molecular Ion (M^+)
111	$[\text{C}_6\text{H}_7\text{O}_2]^+$	Loss of methoxy radical ($\cdot\text{OCH}_3$) from ester
85	$[\text{C}_4\text{H}_5\text{O}_2]^+$	Loss of acetate side chain ($\cdot\text{CH}_2\text{COOCH}_3$)
69	$[\text{C}_4\text{H}_5\text{O}]^+$	Acylium ion from cyclobutanone ring
55	$[\text{C}_3\text{H}_3\text{O}]^+$	Characteristic fragment from cyclobutanone ring cleavage ^[7]

| 43 | $[\text{CH}_3\text{CO}]^+$ | Acylium ion from ester fragmentation |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) inlet for separation from any residual impurities.
- Data Acquisition: Use a standard electron ionization energy of 70 eV. Acquire the spectrum over a mass range of m/z 40-200.
- Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the predicted pathways to validate the structure.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for confirming the presence of specific functional groups. For **Methyl 2-(3-oxocyclobutyl)acetate**, the most prominent features will be the carbonyl (C=O) stretching vibrations.

Expertise & Experience: The presence of two distinct carbonyl groups—a ketone within a strained four-membered ring and a saturated ester—will give rise to two separate, strong absorption bands in the carbonyl region (1700-1800 cm⁻¹).^[8] The ring strain of the cyclobutanone typically increases the frequency of its C=O stretch compared to an acyclic ketone.

Predicted IR Absorption Bands:

- C=O Stretch (Ketone): Expected around 1780-1790 cm⁻¹. The higher frequency is a direct consequence of the ring strain in the cyclobutanone system.^[9]
- C=O Stretch (Ester): Expected around 1735-1750 cm⁻¹, typical for a saturated methyl ester.
^[8]^[10]
- C-H Stretch (sp³): Expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the various CH and CH₂ groups in the molecule.
- C-O Stretch (Ester): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.^[8]

Data Summary: Predicted IR Peaks

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~2960-2850	C-H Stretch	Alkane (CH, CH ₂)	Medium
~1785	C=O Stretch	Cyclobutanone (Ketone)	Strong
~1740	C=O Stretch	Methyl Ester	Strong

| ~1250-1000 | C-O Stretch | Ester | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} . Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.^[8]
- Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify and label the key absorption bands, paying close attention to the two distinct peaks in the carbonyl region.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the electronic environment of every proton, which is essential for unambiguous structural confirmation.

Caption: Labeled structure for NMR assignment discussion.

¹³C NMR Spectroscopy

Expertise & Experience: Due to molecular symmetry, not all 7 carbons are unique. A plane of symmetry passing through the C=O group and the CH-CH₂COOCH₃ carbon of the ring means we should expect 5 distinct carbon signals. The chemical shifts are highly predictable based on hybridization and proximity to electronegative oxygen atoms.^{[11][12]} Carbonyl carbons are the most deshielded and appear furthest downfield.^{[12][13]}

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Atom(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Ketone)	~205-215	Ketone carbonyl in a four-membered ring.[11]
C=O (Ester)	~170-175	Saturated ester carbonyl.[13] [14]
-OCH ₃ (Methoxy)	~52	Carbon singly bonded to oxygen.[12]
CH ₂ (α to Ester C=O)	~40-45	Alpha to an ester carbonyl.
Ring CH ₂ (α to Ketone C=O)	~45-50	Alpha to a ketone carbonyl, deshielded.

| Ring CH (β to Ketone C=O) | ~30-35 | Alkane-like CH in a strained ring. |

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons). We expect to see 4 distinct proton signals.

Data Summary: Predicted ¹H NMR Data (in CDCl₃)

Proton(s)	Predicted Shift (δ , ppm)	Integration	Predicted Multiplicity	Rationale
-OCH ₃	~3.7	3H	Singlet (s)	Methoxy protons with no adjacent H. [15]
Ring H (α to Ketone)	~3.0-3.4	4H	Multiplet (m)	Protons adjacent to the ketone are deshielded.
Ring H (β to Ketone)	~2.6-2.9	1H	Multiplet (m)	Methine proton adjacent to multiple CH ₂ groups.

| H (α to Ester) | ~2.5-2.8 | 2H | Doublet (d) | Protons adjacent to the ester C=O and coupled to the ring CH.[10] |

Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh and dissolve 5-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]
- Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[8]

- Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign all signals to the proposed structure.

Conclusion

The structural elucidation of **Methyl 2-(3-oxocyclobutyl)acetate** is a clear-cut process when approached with a systematic combination of modern spectroscopic techniques. Mass spectrometry will confirm the molecular weight and provide key fragmentation clues. Infrared spectroscopy will offer definitive evidence of the two distinct carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the molecular structure. By comparing experimental results to the predictive data outlined in this guide, researchers can confidently validate the synthesis and purity of this important chemical building block.

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References

- 1. methyl 2-(3-oxocyclobutyl)acetate | 1148130-30-6 [sigmaaldrich.com]
- 2. Methyl 2-(3-oxocyclobutyl)acetate | CAS:1148130-30-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. bocsci.com [bocsci.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. GCMS Section 6.11.2 [people.whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ¹³C nmr spectrum of methyl ethanoate C₃H₆O₂ CH₃COOCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
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